molecular formula C19H26N4O4S2 B2925345 2-(4-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 1234934-40-7

2-(4-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)ethanesulfonamide

Cat. No.: B2925345
CAS No.: 1234934-40-7
M. Wt: 438.56
InChI Key: UXKYUKXDUIYVTN-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)ethanesulfonamide is a complex organic compound featuring a variety of functional groups, including a methoxyphenyl group, a thiadiazole ring, and a sulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often involving piperidine derivatives and suitable electrophiles.

    Coupling with Methoxyphenyl Group: The methoxyphenyl group is attached through electrophilic aromatic substitution or via coupling reactions using palladium-catalyzed cross-coupling techniques.

    Introduction of the Sulfonamide Group: The final step involves the sulfonation of the intermediate compound to introduce the ethanesulfonamide group, typically using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) under appropriate conditions facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of sulfonamides and thiadiazoles in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a pharmacological agent. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 2-(4-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)ethanesulfonamide is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the thiadiazole ring can interact with metal ions or other biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-(piperidin-4-yl)methanesulfonamide: Lacks the thiadiazole ring, which may reduce its biological activity.

    2-(4-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)ethanamide: Similar structure but with an amide group instead of a sulfonamide, potentially altering its reactivity and biological interactions.

Uniqueness

The presence of both the thiadiazole ring and the sulfonamide group in 2-(4-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)ethanesulfonamide makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S2/c1-14-18(28-22-21-14)19(24)23-10-7-16(8-11-23)13-20-29(25,26)12-9-15-3-5-17(27-2)6-4-15/h3-6,16,20H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKYUKXDUIYVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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